Home > Products > Screening Compounds P121392 > 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate
2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate - 955962-16-0

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate

Catalog Number: EVT-2495504
CAS Number: 955962-16-0
Molecular Formula: C21H19BrN2O3
Molecular Weight: 427.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

    Compound Description: This compound is a pyrazole derivative where the pyrazole ring is substituted with a 4-chlorophenyl group at the 5-position and a 4-fluorophenyl group at the 1-position. A piperazine ring is attached to the pyrazole via a carbonyl spacer, and the piperazine nitrogen is further protected with a tert-butyloxycarbonyl (Boc) group. The paper describes the crystal structure of this compound, highlighting its conformational features and intermolecular interactions. []

    Relevance: This compound shares the core structural feature of a substituted pyrazole ring with the target compound, 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Both compounds have a tert-butyl group attached to the pyrazole nitrogen. The main difference lies in the position of the carbonyl linker on the pyrazole ring (position 3 vs position 4) and the nature of the substituents on the benzene rings. []

4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

    Compound Description: This compound is a complex molecule with a central 3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl group linked to a 3-fluorophenoxy moiety via a urea linkage. The phenoxy group is further connected to an N-methylpyridine-2-carboxamide group. The paper discusses its potential as a prodrug and its use in cancer treatment. [, , ]

    Relevance: Similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate, this compound contains a tert-butyl substituted pyrazole ring. While the position of the tert-butyl substituent differs (position 3 vs position 1), both compounds belong to the broader class of pyrazole derivatives. [, , ] , ,

N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide

    Compound Description: This compound features a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a 2-chloro-N-(4-methoxybenzyl)acetamide moiety via a nitrogen atom on the pyrazole ring. The paper analyzes its crystal structure and the hydrogen bonding patterns it forms. []

    Relevance: This compound, like 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate, is a derivative of a pyrazole ring substituted with a tert-butyl group. They differ in the position of the tert-butyl substituent on the pyrazole ring (position 3 vs position 1) and the nature of the other substituents. []

N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide

    Compound Description: This compound is structurally similar to the previous compound, but with a 4-chlorobenzyl group instead of a 4-methoxybenzyl group attached to the acetamide nitrogen. The paper also focuses on its crystal structure and hydrogen bonding interactions. []

    Relevance: This compound, like 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate, is a derivative of a pyrazole ring substituted with a tert-butyl group. They differ in the position of the tert-butyl substituent on the pyrazole ring (position 3 vs position 1) and the nature of the other substituents. []

S-[N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate

    Compound Description: This compound features a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a carbamothioate moiety, further substituted with a 4-methylbenzyl group and an O-ethyl carbonodithioate group. The paper primarily discusses its crystal structure and hydrogen bonding patterns. []

    Relevance: This compound, like 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate, is a derivative of a pyrazole ring substituted with a tert-butyl group. They differ in the position of the tert-butyl substituent on the pyrazole ring (position 3 vs position 1) and the nature of the other substituents. []

1-(5-tert-butyl-2-phényl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-méthyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)-phényl]-urée

    Compound Description: This compound presents a urea linkage between a 5-tert-butyl-2-phenyl-2H-pyrazol-3-yl group and a complex substituted phenyl ring. This phenyl ring includes a fluoro substituent and a 1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy group. The paper emphasizes its potential use in cancer treatment. []

2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid

    Compound Description: This compound consists of a 3-phenyl-1H-pyrazol-1-yl group linked to an acetic acid moiety. The pyrazole ring also bears a 5-[N-(4-tert-Butylbenzyl)carbamoyl] substituent. The paper focuses on the crystal structure analysis of this compound. []

(1Z, 3Z)‐4,4‐Dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole(or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl Oximes

    Compound Description: This series of compounds features a (1Z, 3Z)‐4,4‐dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol-1‐yl)‐pent-1-en-3-one core structure, with variations in the substituted phenyl group. These compounds are further derivatized as oximes, with either a 2,4-dimethylthiazole or a 4-methyl-1,2,3-thiadiazole group linked through a carbonyl oxime. The paper describes their synthesis and fungicidal activity. []

    Relevance: While these compounds share the azole ring motif with 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate, they are based on a triazole ring instead of a pyrazole ring. Furthermore, the target compound features a tert-butyl substituted pyrazole, while these related compounds lack a tert-butyl group. []

2,4-di-tert-butyl-6-((phenyl (pyridin-2-yl)methylene)amino)phenolatotrichlorotin(IV)

    Compound Description: This compound is a tin(IV) complex containing a tridentate iminopyridine ligand. The ligand features a 2,4-di-tert-butyl-6-aminophenol core structure, where the amino group is part of a Schiff base formed with phenyl(pyridin-2-yl)methanone. The paper investigates its thermal properties and potential applications as a luminescent material or a component for nonlinear optics. []

4-methyl-2-((phenyl (pyridin-2-yl)methylene)amino)phenolatotrichlorotin(IV)

    Compound Description: This compound is another tin(IV) complex with a tridentate iminopyridine ligand. Its structure is analogous to the previous compound, but with a 4-methyl substituent on the aminophenol moiety instead of the 2,4-di-tert-butyl groups. The paper also investigates its thermal properties and potential applications. []

4-chloro-2-((phenyl (pyridin-2-yl)methylene)amino)phenolatotrichlorotin(IV)

    Compound Description: This compound is also a tin(IV) complex containing a tridentate iminopyridine ligand. Its structure is analogous to the previous two compounds, but with a 4-chloro substituent on the aminophenol moiety. The paper again focuses on its thermal properties and potential applications. []

    Relevance: This compound lacks the tert-butyl group present in 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Like the previous compound, both are related through their shared core structure of a substituted phenyl ring, despite significant differences in specific substituents and overall chemical classes. []

[RuCl(R-NCN-LH2)(PPh3)2]

    Compound Description: This series of compounds represents protic NCN pincer-type ruthenium(II) complexes. The R-NCN-LH2 ligand is a 4-R-2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)phenyl group, where R represents various substituents. These complexes are formed through selective C-H cleavage at the 2-position of 1,3-bis(pyrazol-3-yl)benzenes. The paper discusses their synthesis, structural features, and implications for ligand σ donation strength. []

    Relevance: These compounds contain a pyrazole ring substituted with a tert-butyl group at position 5, making them structurally related to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. While the target compound has a single tert-butyl substituted pyrazole, these complexes incorporate two such pyrazoles within their pincer ligands. []

N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine hydrochloride (CV-3317)

    Compound Description: This compound (CV-3317) is a potent angiotensin converting enzyme inhibitor. The paper details its synthesis using diethyl [U-14C]oxalate as a starting material and subsequent condensation reactions. []

    Relevance: CV-3317 lacks a pyrazole ring and a tert-butyl group, making it structurally distinct from 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Their chemical classes and functionalities differ significantly as well. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

    Compound Description: This compound (CCT196969) is a panRAF inhibitor, targeting all isoforms of RAF kinase. The paper investigates its brain distribution and the influence of efflux mechanisms at the blood-brain barrier on its pharmacokinetics. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

    Compound Description: This compound (LY3009120) is another panRAF inhibitor, also studied for its brain distribution and efflux transporter interactions at the blood-brain barrier. []

    Relevance: LY3009120 lacks a pyrazole ring and a tert-butyl group, making it structurally distinct from 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Both compounds belong to the broader category of kinase inhibitors but target different kinases and have different chemical structures. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

    Compound Description: This compound (MLN2480) is a panRAF inhibitor, also investigated for its brain distribution and efflux transporter interactions. []

    Relevance: MLN2480 does not contain a pyrazole ring or a tert-butyl group, making it structurally dissimilar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Like the previous compound, it belongs to the broader category of kinase inhibitors but has a different chemical structure and targets different kinases. []

[4-(4-{5-[(Substituted amino)pyridin-2-yl]phenyl}cyclohexyl)acetic acid

    Compound Description: This series of compounds features a cyclohexyl ring connected to an acetic acid moiety, with a substituted phenyl group at the 4-position of the cyclohexane. The phenyl ring is further substituted with a 5-[(substituted amino)pyridin-2-yl] group. The paper focuses on their potential as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1). []

    Relevance: These compounds lack a pyrazole ring and a tert-butyl group, making them structurally distinct from 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Their chemical classes and functionalities differ significantly as well. []

(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a)

    Compound Description: This compound (4a), along with its analog 4f, exhibits potent anti-inflammatory activity by inhibiting tumor necrosis factor α (TNF-α) production in macrophages. The paper describes its synthesis, in vitro evaluation, and in vivo anti-hyperalgesic profile. []

(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (4f)

    Compound Description: This compound (4f) is an analog of compound 4a, also demonstrating potent anti-inflammatory activity by inhibiting TNF-α production. []

    Relevance: Like compound 4a, this compound features a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group, making it structurally similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. They differ in the position of the tert-butyl group on the pyrazole ring (position 3 vs position 1) and the nature of the other substituents. []

2-[18F]fluoro-L-phenylalanine (2-[18F]Fphe)

    Compound Description: This compound (2-[18F]Fphe) is a radiolabeled amino acid, specifically L-phenylalanine with a fluorine-18 isotope at the 2-position. The paper outlines a three-step radiosynthesis pathway for its preparation and highlights its potential as a PET imaging probe. []

    Relevance: 2-[18F]Fphe lacks a pyrazole ring and a tert-butyl group, making it structurally dissimilar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. They belong to different chemical classes and have distinct functionalities. []

2-[18F]fluoro-L-tyrosine (2-[18F]Ftyr)

    Compound Description: This compound (2-[18F]Ftyr) is another radiolabeled amino acid, specifically L-tyrosine with a fluorine-18 isotope at the 2-position. The paper describes its radiosynthesis and its potential application as a PET imaging probe. []

    Relevance: Similar to the previous compound, 2-[18F]Ftyr lacks a pyrazole ring and a tert-butyl group, making it structurally distinct from 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. They belong to different chemical classes and have different functionalities. []

6-[18F]fuoro-L-m-tyrosine (6-[18F]Fmtyr)

    Compound Description: This compound (6-[18F]Fmtyr) is a radiolabeled amino acid, specifically L-m-tyrosine with a fluorine-18 isotope at the 6-position. The paper details its preparation using various precursors and its potential as a PET imaging probe. []

    Relevance: 6-[18F]Fmtyr does not possess a pyrazole ring or a tert-butyl group, making it structurally dissimilar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. They belong to different chemical classes and have distinct functionalities. []

6-[18F]fluoro-L-DOPA (6-[18F]FDOPA)

    Compound Description: This compound (6-[18F]FDOPA) is a radiolabeled amino acid, specifically L-DOPA with a fluorine-18 isotope at the 6-position. The paper describes its radiosynthesis by isotopic exchange and its potential as a PET imaging probe. []

    Relevance: 6-[18F]FDOPA lacks a pyrazole ring and a tert-butyl group, making it structurally distinct from 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. They belong to different chemical classes and have different functionalities. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

    Compound Description: This compound (CD-PPB) acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. The paper discusses its structure-activity relationships and its role in understanding allosteric modulation of mGluRs. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

    Compound Description: This compound (VU-71) is an analog of CD-PPB, also acting as a positive allosteric modulator, but with selectivity for mGluR1. []

    Relevance: VU-71, like CD-PPB, contains a substituted pyrazole ring but lacks the tert-butyl group found in 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate. Their overall structures and functionalities differ significantly. []

Classification

This compound can be classified within the following categories:

  • Chemical Class: Pyrazole derivatives
  • Functional Groups: Carboxylate, carbonyl, and bromine substituents
  • CAS Number: 1482049 (PubChem)
Synthesis Analysis

The synthesis of 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate typically involves multiple steps that may include:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of tert-butyl hydrazine with an appropriate carbonyl compound to form the pyrazole core.
  2. Carbonylation: The introduction of the carbonyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  3. Bromination: The bromination of the aromatic ring can be performed using bromine or brominating agents under controlled conditions to ensure selectivity.
  4. Esterification: Finally, the carboxylic acid moiety can be converted into an ester by reacting with an alcohol in the presence of a catalyst.

The synthesis may require specific parameters such as temperature control, solvent selection (often polar aprotic solvents), and reaction times to optimize yield and purity.

Molecular Structure Analysis

The molecular formula of 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate is C19H18N2O4C_{19}H_{18}N_{2}O_{4}. The structure consists of:

  • A pyrazole ring with a tert-butyl group at position 1.
  • A carbonyl group attached to a phenyl ring.
  • A bromine atom on another phenyl ring, which enhances its reactivity.

Structural Features

  • Molecular Weight: Approximately 342.36 g/mol
  • Bonding: Predominantly covalent bonds with significant resonance stabilization due to aromaticity in the phenolic structures.
Chemical Reactions Analysis

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group in nucleophilic substitution reactions.
  • Acid-Base Reactions: The carboxylic acid functionality allows for protonation/deprotonation under acidic or basic conditions.
  • Condensation Reactions: The carbonyl group can engage in condensation reactions with suitable nucleophiles.
Mechanism of Action

The mechanism of action for compounds like 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate often involves:

  1. Interaction with Biological Targets: The pyrazole moiety may interact with enzymes or receptors through hydrogen bonding and π-stacking interactions.
  2. Inhibition of Pathways: It may inhibit specific pathways involved in inflammation or cancer progression by blocking enzyme activity or receptor binding.

Data and Analyses

In vitro studies are essential to elucidate the specific interactions and efficacy against targeted biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.
Applications

The applications of 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate span several fields:

  • Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its biological activity profile.
  • Material Science: Use in developing new materials with specific electronic or optical properties owing to its unique molecular structure.

Research continues to explore its full potential in various scientific domains, highlighting the importance of pyrazole derivatives in contemporary chemistry.

Properties

CAS Number

955962-16-0

Product Name

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate

IUPAC Name

[2-(1-tert-butylpyrazole-4-carbonyl)phenyl] 3-bromobenzoate

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.298

InChI

InChI=1S/C21H19BrN2O3/c1-21(2,3)24-13-15(12-23-24)19(25)17-9-4-5-10-18(17)27-20(26)14-7-6-8-16(22)11-14/h4-13H,1-3H3

InChI Key

MAEJCJSXYLDVOM-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.